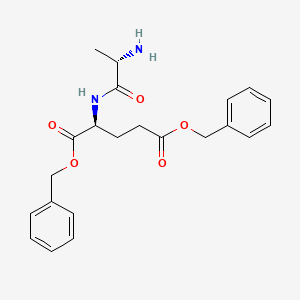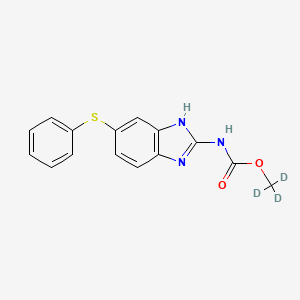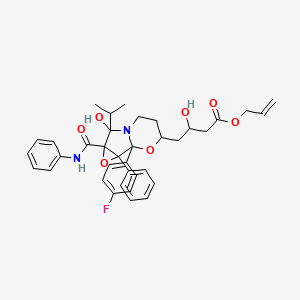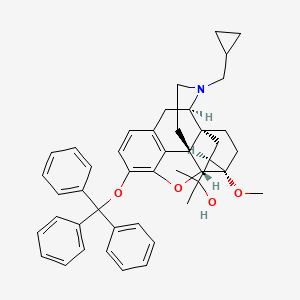
3β,5β-Tetrahydro Cortisone 3,21-Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism and Diagnostic Applications
- Steroid Metabolism and Diagnostic Markers: Research has identified specific metabolites and enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) which converts cortisone to cortisol, primarily in the liver and visceral adipose tissue. This conversion process has implications for metabolic disorders and is a focal point for understanding obesity and insulin resistance mechanisms (Baudrand et al., 2011). Additionally, the synthesis and application of tetrahydrocorticosteroids, including THCA, as internal standards for mass spectrometry in clinical and biochemical studies highlight the role of these compounds in diagnostic assays (Ikegawa et al., 2011).
Pharmacological and Therapeutic Insights
- Neuroactive Steroid Quantification: The development of LC-MS/MS assays for quantifying neuroactive steroids, including THCA derivatives, in pregnancy elucidates the complex interplay between stress hormones and pregnancy outcomes. This research underscores the potential of THCA and related compounds in advancing clinical diagnostic tools and understanding perinatal depression (Mayne et al., 2021).
- Biotransformation and Synthesis of Steroids: Biotransformation studies with Rhodococcus rhodnii have led to the synthesis of novel steroids from cortisone, demonstrating the potential of microbial systems in generating new therapeutic compounds with reduced side effects (Zappaterra et al., 2021). Furthermore, efficient procedures for synthesizing key intermediates for halogenated corticosteroids indicate the significance of THCA in the pharmaceutical production of anti-inflammatory drugs (Huy et al., 2020).
Endocrine and Metabolic Health
- Adrenocortical Activity Measurement: Non-invasive techniques for measuring adrenocortical activity using faecal corticosterone metabolites offer new avenues for stress and health monitoring in biomedical research, with implications for human health studies (Lepschy et al., 2007).
- Impact on Hypertension and Metabolic Syndrome: Investigations into the activity of 11β-HSD enzymes, which are responsible for the interconversion of cortisol and cortisone, provide insights into their role in hypertension, metabolic syndrome, and the potential therapeutic targeting of these enzymes to treat these conditions (Allende et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cholesterol", "Chloranil", "Methanesulfonic acid", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Diethyl ether", "Tetrahydrofuran", "Dichloromethane", "Triethylamine", "Pyridine", "Dimethylformamide", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Cholesterol is first converted to 5β-Cholestane-3,6-dione by oxidation with chloranil in methanesulfonic acid.", "2. 5β-Cholestane-3,6-dione is then reacted with acetic anhydride in the presence of sodium hydroxide to form 3β-Acetoxy-5β-Cholestane-6-one.", "3. The acetyl group on the 3β position is then hydrolyzed using methanol and sodium hydroxide to obtain 3β-Hydroxy-5β-Cholestane-6-one.", "4. 3β-Hydroxy-5β-Cholestane-6-one is then reduced to 3β,5β-Tetrahydrocholesterol using sodium borohydride in tetrahydrofuran.", "5. The resulting 3β,5β-Tetrahydrocholesterol is then acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to obtain 3β,5β-Tetrahydrocholesterol 3-Acetate.", "6. 3β,5β-Tetrahydrocholesterol 3-Acetate is then reacted with pyridine and 3,5-Dinitrobenzoic acid in dichloromethane to form 3β,5β-Tetrahydrocholesterol 3,5-Dinitrobenzoate.", "7. The 3β,5β-Tetrahydrocholesterol 3,5-Dinitrobenzoate is then reduced using sodium borohydride in dimethylformamide to obtain 3β,5β-Tetrahydro Cortisone.", "8. Finally, 3β,5β-Tetrahydro Cortisone is acetylated with acetic anhydride in the presence of pyridine and ethyl acetate to form 3β,5β-Tetrahydro Cortisone 3,21-Diacetate." ] } | |
Número CAS |
4003-93-4 |
Nombre del producto |
3β,5β-Tetrahydro Cortisone 3,21-Diacetate |
Fórmula molecular |
C25H36O7 |
Peso molecular |
448.556 |
Nombre IUPAC |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
Clave InChI |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Sinónimos |
3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)
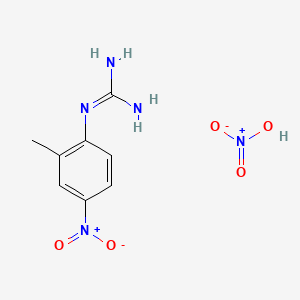
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)


